1-(3-methoxyphenyl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-oxopyrrolidine-3-carboxamide
Description
This compound features a 5-oxopyrrolidine core substituted with a 3-methoxyphenyl group at position 1 and a carboxamide-linked 1,2,4-oxadiazole moiety at position 2. Its molecular weight is approximately 413.39 g/mol (calculated from the formula C₂₀H₂₀N₆O₄), with the oxadiazole and pyrazole rings enhancing metabolic stability and binding affinity to biological targets .
Properties
IUPAC Name |
1-(3-methoxyphenyl)-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O4/c1-24-10-13(8-21-24)18-22-16(29-23-18)9-20-19(27)12-6-17(26)25(11-12)14-4-3-5-15(7-14)28-2/h3-5,7-8,10,12H,6,9,11H2,1-2H3,(H,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBZNUORDFQGBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-methoxyphenyl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-oxopyrrolidine-3-carboxamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound's structure features a complex arrangement of functional groups that contribute to its biological activity. The key components include:
- Methoxyphenyl group : Enhances lipophilicity and may influence receptor interactions.
- Pyrazole and oxadiazole moieties : Known for their bioactivity, particularly in anticancer and antimicrobial applications.
- Pyrrolidine carboxamide : Imparts stability and may affect pharmacokinetic properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The observed IC50 values are indicative of its potency:
The mechanisms underlying the anticancer effects of this compound involve multiple pathways:
- Apoptosis Induction : Studies show that the compound increases p53 expression and activates caspase-3 cleavage in MCF-7 cells, leading to apoptosis .
- Cell Cycle Arrest : Flow cytometry analyses revealed that treated cells exhibit significant alterations in cell cycle progression, indicating potential G1 or G2/M phase arrest.
- Molecular Docking Studies : These studies suggest strong hydrophobic interactions between the compound and key amino acid residues in target proteins, similar to established drugs like Tamoxifen .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituent Variations : The presence of electron-donating groups (e.g., -OCH3) at specific positions enhances anticancer activity by improving binding affinity to targets.
- Heterocyclic Contributions : The inclusion of pyrazole and oxadiazole rings has been linked to improved pharmacological profiles due to their established roles in cancer therapeutics .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, supporting its efficacy in a biological context.
- Combination Therapies : Preliminary findings suggest that combining this compound with existing chemotherapeutics may enhance overall therapeutic efficacy, potentially reducing side effects associated with high-dose monotherapy.
Scientific Research Applications
The compound 1-(3-methoxyphenyl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-oxopyrrolidine-3-carboxamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on current research findings.
Molecular Formula and Weight
- Molecular Formula : CHNO
- Molecular Weight : 366.42 g/mol
Structural Features
This compound features a pyrrolidine ring, a carboxamide group, and a methoxyphenyl moiety, which contribute to its biological activity. The presence of the pyrazole and oxadiazole rings suggests potential interactions with biological targets.
Medicinal Chemistry
The compound has garnered attention for its potential as a therapeutic agent. Research indicates that derivatives of pyrazole and oxadiazole compounds exhibit anti-inflammatory, analgesic, and anticancer properties. The specific structure of this compound may enhance its efficacy against various diseases.
Case Study: Anticancer Activity
A study on similar oxadiazole derivatives demonstrated significant cytotoxic effects against cancer cell lines, suggesting that this compound may also exhibit similar properties. The mechanism of action is hypothesized to involve the inhibition of specific enzymes involved in cancer progression.
Neuroscience
Research into compounds with similar structures has indicated potential neuroprotective effects. The ability of such compounds to cross the blood-brain barrier could make them candidates for treating neurodegenerative diseases like Alzheimer's or Parkinson's disease.
Case Study: Neuroprotective Effects
In vitro studies have shown that certain pyrazole derivatives can protect neuronal cells from oxidative stress-induced apoptosis. This suggests that the compound might be investigated for neuroprotective applications.
Antimicrobial Activity
The incorporation of the pyrazole ring is associated with antimicrobial properties. Compounds with similar structures have been tested against various bacterial strains, showing promising results.
Case Study: Antibacterial Testing
A related study found that oxadiazole derivatives exhibited significant antibacterial activity against Gram-positive bacteria, indicating that this compound could be explored for antibiotic development.
Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Oxadiazole Derivatives | Cytotoxicity against cancer cell lines |
| Neuroprotective | Pyrazole Derivatives | Protection against oxidative stress |
| Antimicrobial | Similar Structures | Significant antibacterial activity |
Molecular Properties
| Property | Value |
|---|---|
| LogP | 3.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 8 |
Comparison with Similar Compounds
Key Compounds:
Key Observations :
- Heterocycle Impact: Replacement of the 1,2,4-oxadiazole in the target compound with a 1,3,4-thiadiazole (as in ) introduces sulfur, which may alter electronic properties and binding interactions. Thiadiazoles are known for enhanced metabolic stability but reduced polarity compared to oxadiazoles .
- Carboxamide Linkers : The pyrazole-oxadiazole-carboxamide chain in the target compound offers a rigid, planar structure, contrasting with the flexible benzylamide linkage in , which may affect target selectivity.
Antibacterial Activity:
- The thiadiazole analogue () and oxadiazole-containing derivatives (e.g., compound 8 in ) exhibit moderate antibacterial activity against Staphylococcus aureus (MIC: 8–16 μg/mL) . The target compound’s pyrazole-oxadiazole hybrid structure may enhance activity due to synergistic π-π stacking and hydrogen-bonding interactions.
- In contrast, esterified derivatives (e.g., ) lack direct bioactivity but serve as precursors for bioactive hydrazides .
Enzyme Inhibition:
- Pyrazole-oxadiazole hybrids are reported to inhibit kinases (e.g., EGFR) and proteases via interactions with the oxadiazole’s electronegative N-O motifs .
Critical Analysis of Structural and Functional Divergence
- Metabolic Stability : The 1-methylpyrazole group in the target compound may reduce oxidative metabolism compared to unsubstituted pyrazoles .
- Toxicity : Pyrazole derivatives generally exhibit low acute toxicity (LD₅₀ > 500 mg/kg in rodents), but substituents like fluorophenyl (in ) require careful evaluation for organ-specific toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
